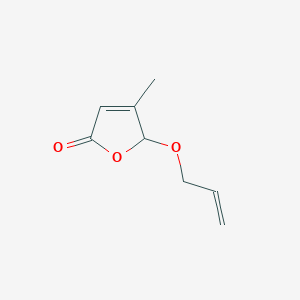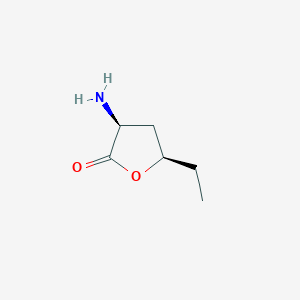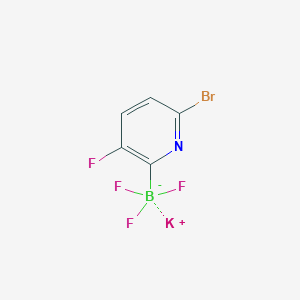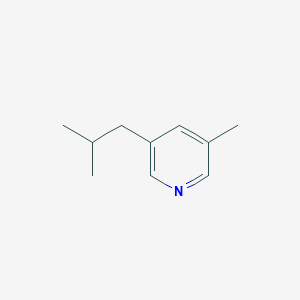
3-methyl-2-prop-2-enoxy-2H-furan-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2-prop-2-enoxy-2H-furan-5-one is an organic compound characterized by a furan ring substituted with a methyl group and a prop-2-enoxy group. This compound is part of the furanone family, known for their diverse chemical properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2-prop-2-enoxy-2H-furan-5-one typically involves the reaction of 3-methyl-2(5H)-furanone with prop-2-enol under acidic or basic conditions. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product. The yield and purity of the compound can be optimized by adjusting the reaction time, temperature, and the concentration of the reactants.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring consistent product quality. The process includes purification steps such as distillation and recrystallization to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-2-prop-2-enoxy-2H-furan-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions yield alcohol derivatives.
Substitution: The furan ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under controlled conditions.
Major Products
Oxidation: Formation of 3-methyl-2-prop-2-enoxy-2H-furan-5-aldehyde or 3-methyl-2-prop-2-enoxy-2H-furan-5-carboxylic acid.
Reduction: Production of 3-methyl-2-prop-2-enoxy-2H-furan-5-ol.
Substitution: Various substituted furan derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-Methyl-2-prop-2-enoxy-2H-furan-5-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a model compound in mechanistic studies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the synthesis of flavor and fragrance compounds, as well as in the production of polymers and resins.
Mécanisme D'action
The mechanism of action of 3-methyl-2-prop-2-enoxy-2H-furan-5-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-2(5H)-furanone: A closely related compound with similar chemical properties.
2-Methyl-2-butenolide: Another furanone derivative with distinct reactivity.
4-Hydroxy-2-methyl-2-butenoic acid γ-lactone: A furanone with hydroxyl and carboxyl functional groups.
Uniqueness
3-Methyl-2-prop-2-enoxy-2H-furan-5-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its prop-2-enoxy group provides additional sites for chemical modification, enhancing its versatility in various applications.
Propriétés
Formule moléculaire |
C8H10O3 |
|---|---|
Poids moléculaire |
154.16 g/mol |
Nom IUPAC |
3-methyl-2-prop-2-enoxy-2H-furan-5-one |
InChI |
InChI=1S/C8H10O3/c1-3-4-10-8-6(2)5-7(9)11-8/h3,5,8H,1,4H2,2H3 |
Clé InChI |
GBHIUOXCOAYHAI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)OC1OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5,10-Dihydroxy-3,7-dimethyl-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinoline-2,8-dione](/img/structure/B13806114.png)





![3-[1-(3-Phenylpropyl)-3-propyl-3-pyrrolidinyl]phenol](/img/structure/B13806158.png)

![sodium;[[(2R,3S,4R,5R)-5-(3-acetylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methyl phosphate](/img/structure/B13806160.png)



